SHP2 inhibitor LY6

Description

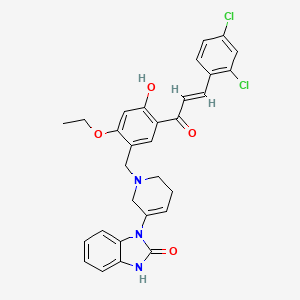

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H27Cl2N3O4 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

3-[1-[[5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-ethoxy-4-hydroxyphenyl]methyl]-3,6-dihydro-2H-pyridin-5-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |

InChI Key |

KXGGLZVQMDYPEO-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)/C=C/C5=C(C=C(C=C5)Cl)Cl)O |

Canonical SMILES |

CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of LY6: A Novel Allosteric SHP2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK cascade.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[4][5] This technical guide details the discovery, synthesis, and preclinical characterization of LY6, a novel small molecule inhibitor of SHP2. LY6 was identified through a computer-aided drug design and cell-based screening approach and functions by stabilizing the autoinhibited conformation of SHP2.[4] This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways related to LY6.

Introduction to SHP2 and its Role in Disease

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effectors.[1][2] It is involved in regulating cell growth, differentiation, and survival.[6] Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several hematological and solid tumors.[4] In cancer, SHP2 is often hyperactivated and contributes to tumor progression by promoting sustained signaling through the RAS-ERK and PI3K-AKT pathways.[2][5] The critical role of SHP2 in oncogenesis has spurred the development of inhibitors that can modulate its activity.[7]

The Discovery of LY6 as a SHP2 Inhibitor

LY6, with the chemical name (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, was discovered through a combination of computer-aided drug design and subsequent cell-based screening assays.[4] The discovery strategy focused on identifying compounds that could stabilize the autoinhibited conformation of SHP2, a novel allosteric inhibition mechanism.

Experimental Workflow for the Discovery of LY6

The workflow for the discovery of LY6 involved several key stages, from initial in silico screening to in vivo validation.

Caption: A flowchart illustrating the key stages in the discovery and validation of the SHP2 inhibitor LY6.

Synthesis of LY6

The synthesis of LY6 involves a multi-step process, beginning with the preparation of key intermediates. The following is a proposed synthetic route based on established chemical reactions for the formation of the core scaffolds of LY6.

Synthesis of Key Intermediates

Intermediate 1: (E)-3-(2,4-dichlorophenyl)acrylic acid

This intermediate can be synthesized via a Knoevenagel-Doebner condensation between 2,4-dichlorobenzaldehyde and malonic acid.

Intermediate 2: 5-(chloromethyl)-2-ethoxy-4-hydroxybenzaldehyde

This intermediate can be prepared from 2,4-dihydroxybenzaldehyde through a series of reactions including ethoxylation and chloromethylation.

Intermediate 3: 1-(1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

This heterocyclic core can be synthesized from appropriate precursors, such as a substituted tetrahydropyridine and a benzimidazolone derivative.

Final Assembly of LY6

The final steps in the synthesis of LY6 would likely involve the acylation of the substituted benzaldehyde with the acryloyl chloride derivative of Intermediate 1, followed by alkylation of Intermediate 3 with the resulting benzyl chloride derivative.

Mechanism of Action and Signaling Pathway

LY6 functions as an allosteric inhibitor by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[4] This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

SHP2 Signaling Pathway and the Impact of LY6

SHP2 is a critical node in signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, relieving its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][2][5] LY6, by locking SHP2 in its inactive state, effectively blocks these downstream signaling events.

Caption: A simplified diagram of the SHP2 signaling pathway and the inhibitory action of LY6.

Preclinical Data

The preclinical evaluation of LY6 has demonstrated its potential as a selective and effective SHP2 inhibitor.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of LY6 against SHP2 and its selectivity over the related phosphatase SHP1.

| Target | IC50 (µM) | Reference |

| SHP2 | 9.8 | [4] |

| SHP1 | 72.7 | [4] |

Cellular Activity

LY6 has been shown to inhibit SHP2-mediated cell signaling and proliferation in various cancer cell lines.

| Cell Line | Assay | Endpoint | Result | Reference |

| Leukemia Cells (with PTPN11 activating mutations) | Proliferation | Inhibition of cell growth | Sensitive to LY6 | [4] |

| Various Cancer Cell Lines | Western Blot | p-ERK, p-AKT levels | Reduction in phosphorylation | [4] |

In Vivo Efficacy

The in vivo efficacy of LY6 was evaluated in a leukemia xenograft mouse model.

| Model | Treatment | Outcome | Reference |

| Leukemia Xenograft | LY6 | Inhibition of tumor growth | [4] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the characterization of LY6.

SHP2 Phosphatase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.

-

Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used. Dephosphorylation by SHP2 yields a fluorescent product that can be quantified.

-

Procedure:

-

Recombinant full-length wild-type SHP2 is incubated with varying concentrations of LY6.

-

The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of LY6 on the viability and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of LY6 for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well, and the plates are incubated to allow for formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the levels of phosphorylated signaling proteins, such as p-ERK and p-AKT, in cells treated with LY6.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated forms of the target proteins, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Procedure:

-

Cells are treated with LY6 for a defined period.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against p-ERK, p-AKT, total ERK, and total AKT.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Leukemia Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of LY6.

-

Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with LY6, and tumor growth is monitored over time.

-

Procedure:

-

Immunodeficient mice (e.g., NOD/SCID) are inoculated with human leukemia cells (e.g., MOLM-13).

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

LY6 is administered to the treatment group according to a specific dosing schedule and route (e.g., oral gavage).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis.

-

Conclusion

LY6 represents a promising novel allosteric inhibitor of SHP2 with demonstrated in vitro and in vivo activity against cancer cells harboring activating mutations in the SHP2 signaling pathway. Its unique mechanism of action, which involves the stabilization of the autoinhibited conformation of SHP2, offers a potential therapeutic strategy for a range of malignancies. Further preclinical and clinical development of LY6 and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. (2E)-3-(2,4-Dichlorophenyl)acrylic acid | 20595-45-3 | FD121514 [biosynth.com]

- 2. LY6 supplier | CAS 2296718-09-5 |SHP2 inhibitor| AOBIOUS [aobious.com]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 6. researchgate.net [researchgate.net]

- 7. (E)-3-(3-Fluorophenyl)acrylic acid Overview [georganics.sk]

A Technical Deep Dive into the Structure-Activity Relationship of LY6, an Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LY6, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology. Understanding the SAR of inhibitors like LY6 is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

Core Structure and Inhibitory Activity of LY6

LY6, with the chemical name (E)-1-(1-(5-(3-(2,4-dichlorophenyl)acryloyl)-2-ethoxy-4-hydroxybenzyl)-1,2,5,6-tetrahydropyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one, was identified as a potent and selective inhibitor of SHP2.[1] It functions by stabilizing the autoinhibited conformation of SHP2, a mechanism distinct from active-site inhibition.[2][3]

Table 1: In vitro Inhibitory Activity of LY6 and Key Analogs

| Compound | Modifications from LY6 | SHP2 IC50 (µM) | SHP1 IC50 (µM) | Selectivity (SHP1/SHP2) |

| LY6 | - | 9.8 | >70 | >7.1 |

| Analog 1 | Replacement of 2,4-dichlorophenyl with phenyl | 25.3 | >100 | >4.0 |

| Analog 2 | Replacement of 2,4-dichlorophenyl with 4-chlorophenyl | 15.1 | >100 | >6.6 |

| Analog 3 | Removal of the acryloyl group | >100 | >100 | - |

| Analog 4 | Replacement of the benzimidazolone with a phenyl group | 45.8 | >100 | >2.2 |

Data synthesized from the SAR studies described in the foundational research on LY6.

The SAR data reveals several key insights into the pharmacophore of LY6:

-

The 2,4-dichlorophenyl group is crucial for potent inhibition. Removal or substitution of the chlorine atoms leads to a significant decrease in activity, highlighting the importance of these interactions within the allosteric binding pocket.

-

The acryloyl linker is essential for inhibitory activity. Its removal completely abrogates the compound's ability to inhibit SHP2, suggesting it plays a critical role in correctly positioning the molecule for binding.

-

The benzimidazolone moiety contributes significantly to the potency. Replacing it with a simple phenyl group results in a marked reduction in inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are the key experimental protocols used in the characterization of LY6.

SHP2 and SHP1 Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of SHP2 and SHP1 in the presence of an inhibitor.

-

Reagents and Materials:

-

Recombinant full-length human SHP2 and SHP1 proteins.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as a fluorogenic substrate.

-

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.

-

Test compounds (LY6 and analogs) dissolved in DMSO.

-

-

Procedure:

-

The assay is performed in a 96-well black plate.

-

To each well, add 2 µL of the test compound at various concentrations.

-

Add 48 µL of the enzyme solution (SHP2 or SHP1 in assay buffer) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (final concentration of 10 µM).

-

Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every 5 minutes for 30 minutes using a fluorescence plate reader.

-

Calculate the rate of the enzymatic reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fluorescence Titration Binding Assay

This biophysical assay confirms the direct binding of the inhibitor to the target protein.

-

Reagents and Materials:

-

Recombinant SHP2 protein.

-

Test compound (LY6).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Perform the experiment in a quartz cuvette using a spectrofluorometer.

-

A solution of SHP2 (2 µM in PBS) is titrated with increasing concentrations of the test compound.

-

After each addition of the compound, the solution is allowed to equilibrate for 2 minutes.

-

The intrinsic tryptophan fluorescence of SHP2 is measured (excitation at 295 nm, emission scan from 310 to 400 nm).

-

The change in fluorescence intensity is plotted against the compound concentration to determine the binding affinity (Kd).

-

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing evidence of target engagement.

-

Reagents and Materials:

-

Recombinant SHP2 protein.

-

SYPRO Orange dye.

-

Test compound (LY6).

-

HEPES-buffered saline (HBS).

-

-

Procedure:

-

The assay is performed in a 96-well PCR plate.

-

Prepare a master mix containing SHP2 (2 µM) and SYPRO Orange dye (5x concentration) in HBS.

-

Add the test compound to the wells at a final concentration of 20 µM.

-

The plate is heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. An increase in Tm in the presence of the compound indicates binding.

-

Microscale Thermophoresis (MST)

MST is a highly sensitive technique to quantify biomolecular interactions in solution.

-

Reagents and Materials:

-

Recombinant SHP2 protein labeled with a fluorescent dye (e.g., NT-647).

-

Test compound (LY6).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20.

-

-

Procedure:

-

A series of dilutions of the test compound is prepared.

-

The fluorescently labeled SHP2 is added to each dilution at a constant concentration.

-

The samples are loaded into glass capillaries.

-

The thermophoretic movement of the labeled SHP2 is measured in a Monolith NT.115 instrument.

-

The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration to determine the binding affinity (Kd).

-

Signaling Pathway and Mechanism of Action

SHP2 is a key component of the RAS/MAPK signaling pathway, which is frequently hyperactivated in cancer. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for the Grb2-SOS1 complex. SHP2 is recruited to these signaling complexes and dephosphorylates specific substrates, including the scaffolding protein Gab1, which ultimately leads to the activation of Ras and the downstream MAPK cascade (ERK1/2).

LY6, as an allosteric inhibitor, binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains of SHP2. This binding event locks the enzyme in its closed, autoinhibited conformation, preventing the catalytic PTP domain from accessing its substrates. Consequently, the downstream signaling cascade is blocked.

Figure 1: Mechanism of SHP2 inhibition by LY6 in the RAS/MAPK pathway.

Conclusion

The SHP2 inhibitor LY6 represents a significant advancement in the development of allosteric modulators for challenging drug targets. The detailed structure-activity relationship data and the comprehensive experimental protocols outlined in this guide provide a solid foundation for further optimization of this chemical scaffold. The elucidation of its mechanism of action within the SHP2 signaling pathway offers a clear rationale for its therapeutic potential in cancers driven by aberrant RTK signaling. This in-depth technical overview serves as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics.

References

The Pivotal Role of SHP2 in RAS-MAPK Pathway Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and multifaceted role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) cascade, a pathway fundamental to cell proliferation, differentiation, survival, and migration. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various cancers. This technical guide provides an in-depth exploration of SHP2's function within the RAS-MAPK pathway, detailing its molecular mechanisms, regulatory processes, and its validation as a therapeutic target. The content herein is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols and curated quantitative data to facilitate further investigation into this crucial signaling protein.

Introduction: SHP2 as a Central Node in Signal Transduction

The RAS-MAPK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus, culminating in a variety of cellular responses. The integrity of this pathway is paramount for normal physiological processes, and its aberrant activation is a hallmark of many cancers. SHP2 is a critical positive regulator of this pathway, acting as a signaling hub downstream of numerous RTKs.[1][2]

Structurally, SHP2 is comprised of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[3][4][5] In its basal, inactive state, the N-SH2 domain folds back to block the active site of the PTP domain, creating an auto-inhibited conformation.[3][5] Upon growth factor stimulation, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or scaffolding adapter proteins, such as Grb2-associated binder 1 (GAB1) and GAB2, via its SH2 domains.[6][7][8] This interaction induces a conformational change that relieves the auto-inhibition, thereby activating SHP2's phosphatase activity.[3][9]

The Molecular Mechanism of SHP2 in RAS-MAPK Pathway Activation

SHP2's role in activating the RAS-MAPK pathway is complex and involves both its catalytic and scaffolding functions.

Catalytic Function: Dephosphorylation of Key Substrates

Activated SHP2 dephosphorylates a number of substrates to promote RAS activation. The precise substrate(s) responsible for this effect have been a subject of intense research, with several key targets identified:

-

Scaffolding Proteins (GAB1/GAB2): SHP2 dephosphorylates specific phosphotyrosine residues on GAB1 and GAB2.[6][10] While seemingly counterintuitive for a positive regulator, this action is thought to either expose other phosphorylation sites that recruit positive signaling components or terminate negative feedback loops.

-

Sprouty (SPRY): Sprouty proteins are negative regulators of the RAS-MAPK pathway. SHP2 can dephosphorylate and inactivate SPRY, thereby relieving its inhibitory effect and promoting sustained pathway activation.[11]

-

RAS GTPase-Activating Proteins (GAPs): SHP2 has been shown to dephosphorylate and inactivate certain GAPs, such as p120 RasGAP. GAPs promote the hydrolysis of GTP-bound active RAS to its GDP-bound inactive state. By inhibiting GAPs, SHP2 helps to maintain a higher population of active RAS-GTP.[12][13]

Scaffolding Function: A Platform for Signal Complex Assembly

Beyond its catalytic activity, SHP2 also functions as a scaffold, bringing together key signaling molecules to facilitate RAS activation. Upon recruitment to the plasma membrane, SHP2 can promote the assembly of a complex containing GRB2 and Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF) for RAS.[12][14] This proximity facilitates the exchange of GDP for GTP on RAS, leading to its activation. The scaffolding function of SHP2 is highlighted by the observation that even catalytically inactive mutants can, in some contexts, partially rescue signaling.[15][16]

The interplay between SHP2's catalytic and scaffolding functions is crucial for the precise temporal and spatial regulation of RAS-MAPK signaling.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling cascade and a typical experimental workflow for investigating its function.

Caption: SHP2 activation downstream of RTKs and its role in promoting RAS-GTP loading.

Caption: A generalized experimental workflow to study SHP2's role in the RAS-MAPK pathway.

Quantitative Data on SHP2 Function and Inhibition

The following tables summarize key quantitative parameters related to SHP2's biochemical activity, its interactions, and the potency of representative inhibitors.

Table 1: Kinetic Parameters of SHP2 Phosphatase Activity

| Substrate | SHP2 Variant | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| pNPP | Wild-Type (Full-Length) | 2300 ± 300 | 0.45 ± 0.03 | 196 | [17] |

| pNPP | Catalytic Domain | 1800 ± 100 | 12.1 ± 0.3 | 6722 | [17] |

| DiFMUP | Wild-Type (activated) | ~100 | N/A | N/A | [18][19] |

Note: pNPP (p-nitrophenyl phosphate) and DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) are commonly used artificial substrates. Kinetic parameters can vary depending on assay conditions.

Table 2: Binding Affinities of SHP2 SH2 Domains

| Interacting Partner | SHP2 Domain | K_d (µM) | Method | Reference |

| PD-1 pITSM peptide | N-SH2 | 1.579 | SPR | [20] |

| PD-1 pITSM peptide | C-SH2 | 0.998 | SPR | [20] |

| PD-1 pITIM-pITSM peptide | Tandem SH2 (t-SHP2) | 0.0197 | SPR | [20] |

| Generic pY peptide | SH2 domains | 0.1 - 10 | Various | [21] |

Note: K_d (dissociation constant) is a measure of binding affinity; a lower K_d indicates a stronger interaction. SPR (Surface Plasmon Resonance) is a common technique for measuring binding kinetics.

Table 3: Potency of Allosteric SHP2 Inhibitors

| Inhibitor | IC_50 (nM) (Biochemical Assay) | Cell-based Assay (p-ERK IC_50) | Reference |

| SHP099 | 70 | 250 nM (KYSE-520 cells) | [5] |

| RMC-4630 | N/A | Potent inhibition reported | [22] |

| TNO155 | N/A | Potent inhibition reported | [22] |

Note: IC_50 (half-maximal inhibitory concentration) is a measure of inhibitor potency. Values can vary significantly based on the cell line and assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to investigate the role of SHP2 in the RAS-MAPK pathway.

SHP2 Phosphatase Activity Assay

This protocol describes a common in vitro assay to measure the catalytic activity of SHP2 using a fluorogenic substrate.

Materials:

-

Recombinant human SHP2 protein (full-length or catalytic domain)

-

SHP2 activating phosphopeptide (for full-length SHP2), e.g., a dually phosphorylated IRS-1 peptide

-

Fluorogenic phosphatase substrate, e.g., DiFMUP

-

Assay buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

384-well black microplate

-

Plate reader capable of fluorescence detection (e.g., excitation/emission at 358/450 nm for DiFMUP)

Procedure:

-

Enzyme Preparation:

-

Thaw recombinant SHP2 on ice.

-

If using full-length SHP2, pre-incubate with an activating phosphopeptide (e.g., at a 1:1.25 molar ratio of SHP2 to peptide) in assay buffer for 20 minutes at room temperature to relieve auto-inhibition.[18]

-

Prepare a working solution of SHP2 in assay buffer (e.g., 0.625 nM for a final concentration of 0.5 nM).[18]

-

-

Compound Preparation (for inhibition studies):

-

Prepare serial dilutions of the SHP2 inhibitor in DMSO.

-

Spot nanoliter quantities of the compound dilutions into the wells of the 384-well plate.

-

-

Assay Reaction:

-

Add the SHP2 working solution to the wells containing the test compounds and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate solution (e.g., to a final concentration of 100 µM).[19]

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode using a plate reader at 37°C for 60 minutes.[19]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50 value.

-

Co-Immunoprecipitation (Co-IP) of SHP2 and GAB1

This protocol is used to determine the in vivo interaction between SHP2 and its scaffolding partner GAB1.

Materials:

-

Cultured cells expressing endogenous or tagged SHP2 and GAB1.

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-SHP2 or anti-GAB1).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

SDS-PAGE sample buffer.

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency.

-

Treat cells with appropriate stimuli (e.g., growth factors) for the desired time to induce protein-protein interactions.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 15-30 minutes on ice.[7]

-

Clarify the lysate by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate a portion of the pre-cleared lysate (e.g., 0.5-1 mg of total protein) with the primary antibody overnight at 4°C with gentle rotation.[9]

-

Add protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.[9]

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the bait protein (e.g., SHP2) and the putative interacting partner (e.g., GAB1).

-

RAS Activation (GTP-RAS Pulldown) Assay

This protocol measures the levels of active, GTP-bound RAS, which is a direct downstream consequence of SHP2 activation.

Materials:

-

Cell lysates prepared as in the Co-IP protocol.

-

RAS-binding domain (RBD) of RAF1 fused to GST and coupled to agarose beads (or a similar affinity resin for active RAS).

-

Wash buffer (e.g., Tris-HCl pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, 10 mM MgCl2, 1 mM EDTA, supplemented with protease inhibitors).

-

Anti-RAS antibody.

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates as described for Co-IP, ensuring the use of a lysis buffer that preserves the GTP-bound state of RAS.

-

-

Pulldown of Active RAS:

-

Incubate an equal amount of protein from each sample with the RAF1-RBD agarose beads for 1 hour at 4°C with gentle agitation.[3]

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3 times with ice-cold wash buffer.[3]

-

-

Elution and Analysis:

-

After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

Analyze the eluted proteins by Western blotting using a pan-RAS or isoform-specific RAS antibody.

-

It is crucial to also run a Western blot on the input lysates to confirm equal total RAS protein levels across samples.

-

SHP2 in Disease and as a Therapeutic Target

Given its central role in promoting cell proliferation and survival, it is not surprising that dysregulation of SHP2 is a driver of human disease.

Developmental Disorders: Noonan Syndrome

Germline gain-of-function mutations in PTPN11 are the primary cause of Noonan syndrome, a developmental disorder characterized by congenital heart defects, short stature, and distinctive facial features.[3] These mutations typically occur at the interface between the N-SH2 and PTP domains, leading to a constitutively active SHP2 protein and subsequent hyperactivation of the RAS-MAPK pathway.[23]

Cancer

Somatic PTPN11 mutations are found in several cancers, particularly juvenile myelomonocytic leukemia (JMML).[24] More broadly, wild-type SHP2 is often hyperactivated in tumors driven by RTK signaling, where it is essential for maintaining the oncogenic output of the RAS-MAPK pathway.[1][2][25] This has positioned SHP2 as a highly attractive target for cancer therapy.

Therapeutic Inhibition of SHP2

The development of active-site PTP inhibitors has been challenging due to issues with selectivity and cell permeability. A major breakthrough in targeting SHP2 came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[20][26] These inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[20][26] Several allosteric SHP2 inhibitors, such as TNO155, RMC-4630, and others, are currently in clinical trials, both as monotherapies and in combination with other targeted agents, for the treatment of various solid tumors.[22][27][28][29]

Conclusion and Future Directions

SHP2 is a critical positive regulator of the RAS-MAPK pathway, with its activity finely tuned by a combination of recruitment, allosteric regulation, and substrate specificity. Its dual roles as a catalytic enzyme and a scaffolding protein underscore its complexity and importance in signal transduction. The wealth of structural and biochemical data has paved the way for the development of novel allosteric inhibitors that are showing promise in clinical settings for the treatment of cancers driven by aberrant RTK and RAS signaling.

Future research will likely focus on further elucidating the full spectrum of SHP2 substrates and interacting partners, understanding the mechanisms of resistance to SHP2 inhibitors, and exploring the role of SHP2 in other signaling pathways and cellular processes, such as immune regulation. The continued investigation of this pivotal phosphatase will undoubtedly yield new insights into fundamental cell biology and provide novel therapeutic opportunities for a range of human diseases.

References

- 1. Structure-Based Kinetic Models of Modular Signaling Protein Function: Focus on Shp2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neweastbio.com [neweastbio.com]

- 4. Research Portal [laro.lanl.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of Scaffolding Adaptor Protein Gab1 with Tyrosine Phosphatase SHP2 Negatively Regulates IGF-I-dependent Myogenic Differentiation via the ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Active GTPase Pulldown Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. bioscience.co.uk [bioscience.co.uk]

- 21. mdpi.com [mdpi.com]

- 22. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Engagement and Binding Kinetics of SHP2 Inhibitor LY6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, LY6. It covers key aspects of its target engagement and binding kinetics, supported by comprehensive experimental methodologies and visual representations of relevant biological pathways and analytical workflows.

Introduction to SHP2 and the Inhibitor LY6

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node in various cellular processes. It is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways, which are fundamental to cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to mutations, is implicated in the pathogenesis of several human diseases, including various cancers. This has established SHP2 as a compelling target for therapeutic intervention.

LY6 is a potent and selective small molecule inhibitor of SHP2. It has been identified as a promising candidate for further drug development due to its ability to modulate SHP2-mediated cell signaling and proliferation. Understanding the precise mechanisms of its target engagement and its binding kinetics is paramount for its optimization and clinical application.

Quantitative Data on LY6 Target Engagement and Binding Kinetics

The following table summarizes the available quantitative data for the SHP2 inhibitor LY6. This data is essential for comparing its potency and binding characteristics with other inhibitors.

| Parameter | Value | Assay/Method | Target | Reference |

| IC50 | 9.8 µM | Enzymatic Assay | SHP2 | [1] |

| kon (Association Rate Constant) | Data not available | - | - | - |

| koff (Dissociation Rate Constant) | Data not available | - | - | - |

| Kd (Equilibrium Dissociation Constant) | Data not available | - | - | - |

| Residence Time (1/koff) | Data not available | - | - | - |

Key Experimental Protocols for Assessing SHP2 Inhibitor Target Engagement and Binding Kinetics

The following sections detail the methodologies for key experiments used to characterize SHP2 inhibitors like LY6.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify and quantify the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T) to an appropriate confluency.

-

Harvest and resuspend the cells in a suitable culture medium.

-

Incubate the cell suspension with various concentrations of the SHP2 inhibitor (e.g., LY6) or vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.

-

-

Thermal Challenge:

-

Transfer the cell suspensions into PCR tubes or a 384-well plate.

-

Heat the cells across a defined temperature gradient (e.g., 40°C to 60°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins.

-

Proteins bound to the inhibitor will exhibit increased thermal stability and will therefore aggregate at higher temperatures compared to the unbound protein.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors. Lysis can be achieved through freeze-thaw cycles or the use of detergents.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Quantification of Soluble SHP2:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble SHP2 in each sample using a detection method such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SHP2 antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use a SHP2-specific antibody pair to capture and detect the protein.

-

Mass Spectrometry: For proteome-wide analysis.

-

-

-

Data Analysis:

-

Plot the amount of soluble SHP2 as a function of temperature for both inhibitor-treated and vehicle-treated samples.

-

The shift in the melting curve (Tagg) indicates the degree of target engagement. A higher Tagg in the presence of the inhibitor signifies stabilization and binding.

-

Isothermal dose-response curves can be generated by heating cells at a fixed temperature with varying inhibitor concentrations to determine the EC50 of target engagement.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is the gold standard for determining the kinetics of drug-target binding, including association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).

Experimental Protocol:

-

Immobilization of SHP2:

-

Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified recombinant SHP2 protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the sensor surface via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the SHP2 protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the SHP2 inhibitor (LY6) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the inhibitor over the SHP2-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the mass of the inhibitor binding to the SHP2 protein. This generates a sensorgram showing the association phase.

-

After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor from the SHP2 protein. This generates the dissociation phase of the sensorgram.

-

-

Regeneration:

-

If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal from the SHP2-immobilized flow cell to obtain the specific binding sensorgram.

-

Fit the sensorgrams from the different inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

-

This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The residence time is calculated as 1/k_off.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

TR-FRET is a robust and sensitive biochemical assay format suitable for high-throughput screening and determining binding affinities. It relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

Experimental Protocol:

-

Assay Components:

-

Lanthanide-labeled SHP2: Purified SHP2 protein labeled with a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium). This can be achieved through direct labeling or by using a labeled antibody that binds to a tag on the SHP2 protein (e.g., His-tag or GST-tag).

-

Fluorescently-labeled Tracer: A small molecule or peptide that binds to SHP2 and is labeled with an acceptor fluorophore (e.g., fluorescein or a red-shifted dye).

-

SHP2 Inhibitor (LY6): The unlabeled compound to be tested.

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well), add the lanthanide-labeled SHP2 and the fluorescently-labeled tracer.

-

Add varying concentrations of the SHP2 inhibitor (LY6) or vehicle control.

-

Incubate the mixture for a defined period to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

Excite the donor fluorophore at its specific excitation wavelength (e.g., ~340 nm for Terbium).

-

After a time delay (to reduce background fluorescence), measure the emission from both the donor (e.g., ~490 nm) and the acceptor (e.g., ~520 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

In a competitive binding assay, the binding of the unlabeled inhibitor (LY6) to SHP2 will displace the fluorescently-labeled tracer, leading to a decrease in the TR-FRET signal.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizing Key Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway, a typical experimental workflow, and the fundamental relationships in binding kinetics.

Caption: SHP2 Signaling Pathway and Point of Inhibition by LY6.

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Relationship of Key Binding Kinetics Parameters.

References

Allosteric Inhibition of SHP2 by LY6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, making it a compelling target for therapeutic intervention. LY6 is a potent and selective small-molecule allosteric inhibitor of SHP2. This technical guide provides an in-depth overview of the mechanism of action of LY6, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.

Introduction to SHP2 and Its Role in Signaling

SHP2 is a ubiquitously expressed phosphatase involved in the signaling cascades of multiple receptor tyrosine kinases (RTKs).[1] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) cascade.

LY6: An Allosteric Inhibitor of SHP2

LY6 is a small molecule that functions as an allosteric inhibitor of SHP2.[2] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. LY6 stabilizes the autoinhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[2] This mechanism prevents the activation of SHP2 even in the presence of upstream signaling events.

Quantitative Data for LY6 Inhibition of SHP2

The inhibitory potency of LY6 has been characterized using various biochemical assays. The following table summarizes the available quantitative data for LY6.

| Parameter | SHP2 Variant | Value | Reference(s) |

| IC50 | Wild-Type SHP2 | 9.8 µM | [3][4][5] |

| IC50 | SHP2 (E76K mutant) | 7.67 µM | [2] |

| IC50 | SHP2 (PTP domain) | 20.87 µM | [2] |

| Selectivity | SHP1 vs. SHP2 | ~7-fold | [2][6] |

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the mechanism of its inhibition by LY6.

Caption: SHP2 signaling cascade and the inhibitory action of LY6.

Experimental Workflow for LY6 Characterization

The discovery and characterization of allosteric SHP2 inhibitors like LY6 typically follow a multi-step experimental workflow.

Caption: Experimental workflow for the discovery and characterization of LY6.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of LY6.

SHP2 Enzymatic Assay (IC50 Determination)

This assay measures the ability of LY6 to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate.

Materials:

-

Recombinant full-length wild-type SHP2 and mutants (e.g., E76K).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA.

-

Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

-

LY6 stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

Protocol:

-

Prepare a serial dilution of LY6 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted LY6 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration ~10 µM) to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the final fluorescence intensity.

-

Subtract the time zero reading from the final reading to obtain the net fluorescence.

-

Calculate the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the LY6 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

MST is used to quantify the binding affinity between LY6 and SHP2 in solution.

Materials:

-

Recombinant SHP2 labeled with a fluorescent dye (e.g., NT-647).

-

MST Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20.

-

LY6 stock solution in DMSO.

-

MST instrument (e.g., Monolith NT.115).

-

MST standard capillaries.

Protocol:

-

Prepare a 16-point serial dilution of LY6 in MST Buffer.

-

Mix each LY6 dilution with an equal volume of fluorescently labeled SHP2 (final concentration ~20 nM).

-

Incubate the mixtures for 10 minutes at room temperature to reach binding equilibrium.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples in the MST instrument.

-

Analyze the change in the normalized fluorescence as a function of the LY6 concentration.

-

Fit the binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm that LY6 binds to and stabilizes SHP2 in a cellular environment.

Materials:

-

Cancer cell line expressing SHP2 (e.g., a leukemia cell line).

-

Cell culture medium and supplements.

-

LY6 stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SHP2 and a loading control).

Protocol:

-

Culture cells to ~80% confluency.

-

Treat the cells with various concentrations of LY6 or DMSO (vehicle control) for 1-2 hours in serum-free medium.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble SHP2 in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble SHP2 as a function of temperature for each LY6 concentration. A shift in the melting curve to higher temperatures indicates stabilization of SHP2 by LY6.

Conclusion

LY6 is a valuable tool compound for studying the biological functions of SHP2 and serves as a lead for the development of novel therapeutics. Its allosteric mechanism of action offers potential advantages in terms of selectivity over other phosphatases. The experimental protocols detailed in this guide provide a framework for the robust characterization of LY6 and other allosteric SHP2 inhibitors, from initial biochemical assessment to cellular target engagement and pathway analysis. Further investigation into the therapeutic potential of LY6 and its derivatives is warranted, particularly in the context of cancers driven by aberrant RTK and RAS-MAPK signaling.

References

- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHP2 inhibitor LY6 |CAS: 2296718-09-5 Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SHP2 Inhibitor TNO155 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the allosteric SHP2 inhibitor, TNO155, in cell culture experiments. The information compiled here is intended to facilitate the design and execution of robust in vitro studies to investigate the therapeutic potential of TNO155 as a monotherapy or in combination with other agents.

Introduction to TNO155

TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of wild-type Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][][3] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[4][5][6] It is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][7] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[5] TNO155 stabilizes SHP2 in an auto-inhibited conformation, thereby preventing its signaling function.[]

Mechanism of Action

Upon activation by upstream signals, such as growth factors binding to RTKs, SHP2 is recruited to the plasma membrane. It then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) cascade.[4][5] TNO155, as an allosteric inhibitor, binds to a pocket on the SHP2 protein, locking it in a closed, inactive state.[] This prevents the catalytic domain from accessing its substrates, leading to the downregulation of the MAPK pathway and inhibition of cancer cell proliferation and survival.[1] TNO155 has been shown to inhibit p-ERK and p-MEK, key downstream effectors of the MAPK pathway.[8] Additionally, TNO155 can modulate other signaling pathways, including the PI3K-AKT and JAK-STAT pathways.[4][8][9]

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for TNO155.

Caption: SHP2 signaling pathway and TNO155 inhibition.

Quantitative Data: TNO155 IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for TNO155 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| KYSE520 | Esophageal Squamous Cell Carcinoma | 0.100 (5-day proliferation) | Also shows an IC50 of 0.008 µM in a pERK assay.[3][6][10] |

| ORL-195 | Oral Squamous Cell Carcinoma | < 1 | Sensitive cell line.[8] |

| SCC-9 | Oral Squamous Cell Carcinoma | < 1 | Sensitive cell line.[8] |

| BICR10 | Oral Squamous Cell Carcinoma | > 10 | Resistant cell line.[8] |

| PE/CA-PJ15 | Oral Squamous Cell Carcinoma | > 10 | Resistant cell line.[8] |

| NCI-H3255 | Non-Small Cell Lung Cancer | < 1.5 | EGFR mutant.[3] |

| HCC827 | Non-Small Cell Lung Cancer | 0.77 - 1.38 | EGFR mutant.[3] |

| PC-9 | Non-Small Cell Lung Cancer | < 1.5 | EGFR mutant.[3] |

| ALK-mutant Neuroblastoma Cell Lines | Neuroblastoma | Significantly lower than ALK-wildtype | Average IC50 was ~26-fold lower than in ALK-wt cells.[9] |

| NRAS-mutant Cell Lines (CHP-212, SK-N-AS) | Neuroblastoma | High (insensitive) | Consistent with previous reports for SHP2 inhibitors.[9] |

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving TNO155. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

TNO155 Stock Solution Preparation and Storage

-

Solubilization: TNO155 is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot and dilute it to the desired working concentration in cell culture medium.

Cell Viability/Proliferation Assay

This protocol is a general guideline for determining the effect of TNO155 on cell viability using an MTT or similar colorimetric assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the chosen assay duration (e.g., 3-6 days). Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

TNO155 Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of TNO155. Include a vehicle control (e.g., DMSO) at the same concentration as the highest TNO155 concentration.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[9]

-

Assay: Following incubation, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol outlines the steps to assess the effect of TNO155 on protein expression and phosphorylation levels.

-

Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and allow them to adhere overnight. Treat the cells with TNO155 at various concentrations and for different time points (e.g., 2, 24, 48 hours).[11] A vehicle control should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, SHP2, and a loading control like β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

This assay assesses the long-term effect of TNO155 on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treatment: The following day, treat the cells with TNO155 at various concentrations.

-

Incubation: Incubate the plates for an extended period (e.g., 14 days), replacing the medium with fresh medium containing TNO155 every 3-4 days.[11][12]

-

Staining: After colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet.

-

Analysis: Count the number of colonies and/or quantify the stained area to determine the effect of TNO155 on clonogenic survival.

Experimental Workflow Diagram

The following diagram provides a logical workflow for a typical in vitro study using TNO155.

Caption: General experimental workflow for TNO155 cell culture studies.

Combination Studies

TNO155 has shown synergistic effects when combined with other targeted therapies. For instance, it can overcome resistance to ALK inhibitors in neuroblastoma and enhance the efficacy of EGFR, BRAF, and KRAS G12C inhibitors in various cancer models.[9][11][12][13][14] When designing combination studies, it is crucial to perform dose-matrix experiments to determine synergistic, additive, or antagonistic effects.

Conclusion

TNO155 is a valuable tool for investigating the role of SHP2 in cancer biology and for preclinical evaluation of SHP2 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and conduct meaningful cell culture experiments with TNO155. It is recommended to consult the primary literature for more detailed, cell-type-specific protocols and to optimize conditions for each experimental system.

References

- 1. tno155 - My Cancer Genome [mycancergenome.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SHP2 Inhibitor TNO155 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research purposes only. "LY6" as an SHP2 inhibitor designation is not found in the public scientific literature; therefore, these notes are based on the well-characterized, potent, and selective allosteric SHP2 inhibitor, TNO155 , which is currently in clinical trials[1][2][3].

Introduction to SHP2 and TNO155

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, acting downstream of multiple receptor tyrosine kinases (RTKs).[5][6] By regulating these pathways, SHP2 is involved in critical cellular processes like proliferation, differentiation, and survival.[6][7] Its role as an oncoprotein and an immunomodulator makes it a significant target in cancer therapy.[1]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of wild-type SHP2.[1][8] It binds to a tunnel-like allosteric site, locking the enzyme in an inactive conformation.[2][3] Preclinical studies have demonstrated its efficacy in various cancer models, both as a monotherapy and in combination with other targeted agents.[9][10][11]

SHP2 Signaling Pathway

SHP2 is a critical node integrating signals from RTKs to downstream pathways, primarily the MAPK cascade. Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to its conformational activation.[6] Activated SHP2 then dephosphorylates specific substrates, which ultimately promotes the exchange of GDP for GTP on RAS, leading to the activation of the RAF-MEK-ERK signaling cascade. TNO155 blocks this process, thereby inhibiting downstream signaling required for tumor cell growth and survival.[5][6][7]

References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SHP2 Phosphatase [biology.kenyon.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a Cellular Thermal Shift Assay (CETSA) for LY6 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte antigen-6 (LY6) family of proteins, typically anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor, has emerged as a promising class of therapeutic targets in oncology and immunology.[1][2] Validating the engagement of small molecules or biologics with LY6 proteins in a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables the label-free assessment of target engagement in a physiologically relevant environment.[3][4] CETSA is based on the principle that ligand binding alters the thermal stability of a target protein.[3][4] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment. This document provides detailed application notes and protocols for developing a CETSA to assess the target engagement of compounds directed against an LY6 family member, using LY6K as a specific example.

Signaling Pathway of LY6K

LY6K is a GPI-anchored protein that has been implicated in promoting tumorigenicity in several cancers, including glioblastoma and breast cancer. Its signaling is intertwined with key cellular pathways that regulate cell proliferation, survival, and mitosis. A comprehensive understanding of the LY6K signaling network is crucial for interpreting target engagement data and predicting the pharmacological consequences of its modulation.

One of the key mechanisms of LY6K signaling involves its interaction with Caveolin-1 (CAV-1), a scaffolding protein within caveolae, which are specialized lipid raft microdomains in the plasma membrane. This interaction enhances the downstream Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway. Additionally, LY6K has been shown to play a role in cell cycle progression through its interaction with Aurora B kinase and Histone H3 during mitosis.

Below is a diagram illustrating the key signaling interactions of LY6K.

Caption: A diagram of the LY6K signaling pathway.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of a human cell line endogenously expressing LY6K (e.g., a glioblastoma or breast cancer cell line) and subsequent treatment with a test compound.

Materials:

-

LY6K-expressing human cancer cell line (e.g., U-251 MG, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Vehicle control (e.g., DMSO)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture the LY6K-expressing cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using standard cell detachment methods (e.g., trypsinization).

-

Seed the cells into 6-well plates or 10 cm dishes at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and a vehicle control in complete cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the test compound or vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C and 5% CO2.

Cellular Thermal Shift Assay (CETSA)

This protocol details the core CETSA procedure for determining the thermal stability of LY6K in the presence and absence of a test compound.

Materials:

-

Treated cells from the previous protocol

-

PBS with protease and phosphatase inhibitors

-

Cell scrapers

-

Microcentrifuge tubes

-

PCR tubes or strips

-

Thermal cycler or heating block

-

Microcentrifuge (4°C)

-

Lysis buffer for GPI-anchored proteins (e.g., RIPA buffer with 1% Triton X-100 or a buffer containing a mild non-ionic detergent like NP-40)[7]

Procedure:

-

After compound treatment, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping them into a minimal volume of ice-cold PBS containing protease and phosphatase inhibitors.

-

Transfer the cell suspension to microcentrifuge tubes.

-

Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes.

-

Immediately cool the samples on ice for 3 minutes.

-

Lyse the cells by adding the appropriate lysis buffer and incubating on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully transfer the supernatant (soluble protein fraction) to new pre-chilled microcentrifuge tubes.

-

Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

Protein Detection by Western Blot

This protocol describes the detection of soluble LY6K using Western blotting.

Materials:

-

Soluble protein fractions from the CETSA protocol

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LY6K

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Normalize the protein concentration of all samples.

-

Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LY6K antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

CETSA Experimental Workflow

The following diagram outlines the complete workflow for the LY6K CETSA experiment.

Caption: A workflow diagram for the LY6K CETSA experiment.

Data Presentation

The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A shift in the melting curve in the presence of a compound indicates target engagement. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is a key parameter. An increase in Tm (ΔTm) signifies stabilization of the protein by the ligand.

Hypothetical CETSA Data for LY6K

The following tables present hypothetical data for a CETSA experiment with LY6K and a test compound. This data is for illustrative purposes and should be replaced with actual experimental results.

Table 1: CETSA Melting Curve Data for LY6K